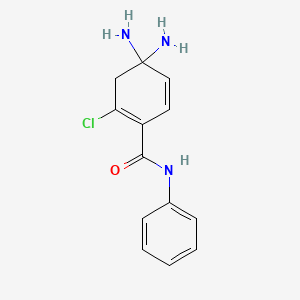
2-Chloro-4,4-diaminobenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4-diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H12ClN3O. It is known for its applications in the synthesis of polyimides and other high-performance polymers due to its unique chemical structure and properties .
Vorbereitungsmethoden
2-Chloro-4,4-diaminobenzanilide can be synthesized through a two-step chemical imidization procedure. The process involves the reaction of aromatic diamines with dianhydrides in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) . The derived polyimide resins are then used to produce high-whiteness polyimide ultrafine fabrics through electrospinning .
Analyse Chemischer Reaktionen
2-Chloro-4,4-diaminobenzanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like pyridine .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,4-diaminobenzanilide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-4,4-diaminobenzanilide and its derivatives involves binding to molecular targets such as DNA, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). This binding can inhibit the proliferation of cancer cells by interfering with their DNA replication and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,4-diaminobenzanilide can be compared with other similar compounds such as:
4,4’-Diaminobenzanilide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Methyl-4,4’-diaminobenzanilide: Contains a methyl group instead of a chlorine atom, which can influence its solubility and thermal properties.
The presence of the chlorine atom in this compound makes it unique, providing distinct chemical reactivity and properties that are beneficial for specific applications in polymer synthesis and anticancer research .
Eigenschaften
Molekularformel |
C13H14ClN3O |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18) |
InChI-Schlüssel |
BEFITPDIJUHBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















